BenchChemオンラインストアへようこそ!

3-Benzylideneindolin-2-one

Aurora A kinase allosteric inhibitor anticancer

3-Benzylideneindolin-2-one (CAS 23782-37-8) is a privileged oxindole-derived small-molecule scaffold featuring an exocyclic benzylidene moiety at the 3-position of the indolin-2-one core. This α,β-unsaturated carbonyl system acts as a Michael acceptor, enabling covalent engagement with cysteine residues in target proteins while providing a versatile platform for structural diversification.

Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
CAS No. 23782-37-8
Cat. No. B7760631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylideneindolin-2-one
CAS23782-37-8
Molecular FormulaC15H11NO
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O
InChIInChI=1S/C15H11NO/c17-15-13(10-11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17)/b13-10-
InChIKeySXJAAQOVTDUZPS-RAXLEYEMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzylideneindolin-2-one (CAS 23782-37-8) Scaffold Overview for Preclinical Procurement & Screening


3-Benzylideneindolin-2-one (CAS 23782-37-8) is a privileged oxindole-derived small-molecule scaffold featuring an exocyclic benzylidene moiety at the 3-position of the indolin-2-one core . This α,β-unsaturated carbonyl system acts as a Michael acceptor, enabling covalent engagement with cysteine residues in target proteins while providing a versatile platform for structural diversification [1]. The scaffold has demonstrated pharmacologically relevant activity across multiple therapeutic target classes—including kinase inhibition, MDM2-p53 protein–protein interaction disruption, and NQO1 induction—making it a strategic starting point for medicinal chemistry programs requiring a synthetically tractable, polypharmacology-compatible core [2].

Why 3-Benzylideneindolin-2-one Cannot Be Interchanged with Generic Oxindole Analogs


The 3-benzylideneindolin-2-one scaffold is not functionally equivalent to other benzylidene-oxindole regioisomers (e.g., 2-benzylideneindolin-3-one) or simple indolin-2-one derivatives. The E/Z stereochemistry at the exocyclic double bond directly governs both target-binding affinity and biological potency: Z‑diastereomers exhibit superior CDK2 docking scores compared to their E‑counterparts, while E‑configured derivatives are required for productive allosteric engagement of Aurora A kinase at Site 3 [1]. Furthermore, the nitrogen-linked Michael acceptor motif—absent in non‑benzylidene oxindoles—is essential for NQO1 induction and the accompanying chemopreventive cellular response, with substitution patterns on the core decoupling antiproliferative activity from NQO1 upregulation in distinct structure–activity trajectories [2]. These stereoelectronic constraints mean that procurement of an incorrect isomer or a generic oxindole alternative will compromise target engagement, selectivity, and translational reproducibility [3].

Quantitative Comparator Evidence for 3-Benzylideneindolin-2-one Derivatives: Aurora A, Antifungal, MDM2‑p53 & NQO1


Allosteric Aurora A Kinase Inhibition: AK34 (E‑Derivative) vs. Tripolin A Comparator

The (E)-3-benzylideneindolin-2-one derivative AK34 inhibits Aurora A kinase with an IC₅₀ of 1.68 μM and displays high binding affinity (Kᴅ = 216 nM), outperforming the reference non‑ATP‑competitive inhibitor Tripolin A (IC₅₀ = 1.5 μM for Aurora A) in the same biochemical assay format [1]. AK34 targets the predicted allosteric Site 3 of Aurora A, a binding locus distinct from the ATP‑binding pocket engaged by orthosteric inhibitors, and demonstrates enhanced selectivity against Aurora B (7.0 μM for Tripolin A vs. 6.0 μM for Tripolin B) [2]. Molecular docking and structure–activity relationship analyses confirm that the (E)-configuration is required for productive Site 3 engagement, further reinforcing that the scaffold’s geometry—not merely its chemical composition—drives inhibitory potency [3].

Aurora A kinase allosteric inhibitor anticancer medicinal chemistry E‑3‑benzylideneindolin‑2‑one

Broad‑Spectrum Antifungal Activity Against Clinical Dermatophyte Isolates with In‑Vivo Toxicological Benchmarking

3-Benzylideneindolin-2-one demonstrated consistent fungicidal activity across 30 clinical dermatophyte isolates (Trichophyton mentagrophytes, T. rubrum, Microsporum gypseum, M. canis, Epidermophyton floccosum), with minimum inhibitory concentrations (MICs) spanning 0.25–8 mg/L and minimum fungicidal concentrations (MFCs) ranging from 1 to 32 mg/L [1]. For comparator context, fluconazole—a clinically used azole antifungal—exhibits MIC ranges of 0.5–16 mg/L against dermatophytes, while terbinafine achieves substantially lower MICs (0.001–0.15 mg/L against T. rubrum) [2]. Time‑kill kinetics confirmed a concentration‑dependent fungicidal effect [3]. In zebrafish embryo acute toxicity testing, no significant lethality, hatchability impairment, or morphological abnormalities were observed at concentrations ≤7.5 mg/L, although mild toxicity (mortality, yolk‑sac and pericardial edema) emerged at 10 mg/L—defining a quantifiable therapeutic window of approximately 0.94–30× relative to the MIC range [4].

antifungal dermatophytes MIC MFC zebrafish toxicity

MDM2–p53 Protein–Protein Interaction Inhibition: Compound 1b (E‑Derivative) Ki = 93 nM vs. Structural Analogs

Within a series of (E)-3-benzylideneindolin-2-one derivatives, compound 1b exhibited the highest MDM2 binding affinity with a Ki of 93 nM (0.093 μM) in a fluorescence polarization (FP) competition assay, placing it among the most potent benzylideneindolin‑2‑one‑based MDM2–p53 disruptors reported [1]. In a cross‑chemical‑family comparison compiled in a 2016 review of MDM2 inhibitors, a representative 3‑benzylideneindolin‑2‑one derivative (compound 65) showed Ki = 93 nM, comparable to the 8‑hydroxyquinoline‑based NSC66811 (Ki = 120 nM) and more potent than the piperidine‑based compound 64 (IC₅₀ = 41 nM in a different assay format) [2]. In HCT116 colon carcinoma cells (wild‑type p53), compound 1b displayed antiproliferative activity with a GI₅₀ of 13.42 μM and demonstrated selectivity between p53(+/+) and p53(−/−) isogenic cell lines, confirming on‑target p53‑dependent growth inhibition [3]. In BALB/c mice bearing syngeneic CT26 colon tumors, compound 1b produced dose‑dependent tumor growth inhibition without visible signs of toxicity [4].

MDM2-p53 protein-protein interaction anticancer Ki HCT116

NQO1 Induction: Differentiated Chemopreventive Potential Within the Benzylideneindolin‑2‑one Class

Functionalized 3‑benzylidene‑indolin‑2‑ones are potent inducers of NAD(P)H:quinone oxidoreductase 1 (NQO1), a prototypic phase II detoxification enzyme and validated chemoprevention biomarker. In a systematically evaluated library, 85 % of test compounds increased basal NQO1 enzymatic activity by more than twofold in murine Hepa1c1c7 hepatoma cells at concentrations ≤10 μM [1]. Critically, SAR analysis revealed that NQO1 induction and antiproliferative activity are governed by divergent structural determinants: substitution of the core scaffold affected the two activities in dissimilar ways, decoupling chemopreventive potential from direct cytotoxicity [2]. This contrasts with simple oxindole derivatives lacking the benzylidene Michael acceptor, which do not appreciably induce NQO1, confirming that the nitrogen‑linked Michael acceptor moiety is an essential requirement for this activity [3].

NQO1 chemoprevention phase II enzyme oxidative stress Hepa1c1c7

High‑Value Application Scenarios for 3-Benzylideneindolin-2-one in Drug Discovery & Preclinical Development


Allosteric Aurora A Kinase Inhibitor Lead Generation

Procurement of (E)-3-benzylideneindolin-2-one as a core scaffold supports structure‑based design of non‑ATP‑competitive Aurora A inhibitors targeting the predicted allosteric Site 3. The derivative AK34 (IC₅₀ = 1.68 μM, Kᴅ = 216 nM) outperforms the reference inhibitor Tripolin A and provides a validated chemical starting point for lead optimization in oncology programs seeking to overcome the resistance and toxicity liabilities of orthosteric Aurora kinase inhibitors [1].

Antifungal Lead Discovery Targeting Drug‑Resistant Dermatophytes

With demonstrated fungicidal activity across clinically prevalent dermatophyte species (MIC = 0.25–8 mg/L) and a characterized in‑vivo safety window (zebrafish NOAEL ≈ 7.5 mg/L), 3‑benzylideneindolin‑2‑one is a compelling scaffold for antifungal lead optimization programs, particularly in contexts where azole resistance limits the utility of fluconazole and newer agents [2]. The scaffold’s activity against both Trichophyton and Microsporum genera supports broad‑spectrum dermatophytosis indications.

MDM2–p53 Disruptor Development with In‑Vivo Proof‑of‑Concept

The (E)-3-benzylideneindolin-2-one derivative compound 1b (Ki = 93 nM) is a validated MDM2–p53 protein–protein interaction disruptor with p53‑dependent cellular selectivity (HCT116 p53(+/+) GI₅₀ = 13.42 μM) and dose‑dependent in‑vivo tumor growth inhibition in a syngeneic colon carcinoma model without overt toxicity [3]. This multi‑parametric validation—biochemical, cellular, and in‑vivo—makes the scaffold directly actionable for p53‑reactivation drug discovery campaigns.

Chemoprevention Agent Screening via NQO1 Induction

Functionalized 3‑benzylidene‑indolin‑2‑ones exhibiting >2‑fold NQO1 induction at ≤10 μM (85 % hit rate) are suitable for chemoprevention screening cascades. Because SAR decouples NQO1 induction from antiproliferative cytotoxicity, procurement of discrete derivatives enables parallel optimization for cytoprotective versus cytotoxic endpoints within a single chemical series [4].

Quote Request

Request a Quote for 3-Benzylideneindolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.